Cas no 1503329-61-0 (1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)

1-(3,4-Dimethylphenyl)cyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring substituted with a formyl group and a 3,4-dimethylphenyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The cyclopropane ring contributes steric and electronic effects, while the aldehyde functionality offers versatility for further derivatization, such as condensation or reduction reactions. The 3,4-dimethylphenyl group enhances stability and influences regioselectivity in subsequent transformations. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, supporting applications in research and industrial processes.
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde structure
1503329-61-0 structure
商品名:1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
CAS番号:1503329-61-0
MF:C12H14O
メガワット:174.238963603973
CID:6064042
PubChem ID:83683025

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
    • 1-(3,4-dimethylphenyl)cyclopropanecarbaldehyde
    • 1503329-61-0
    • EN300-1837566
    • インチ: 1S/C12H14O/c1-9-3-4-11(7-10(9)2)12(8-13)5-6-12/h3-4,7-8H,5-6H2,1-2H3
    • InChIKey: IPASGHNFIGBTEX-UHFFFAOYSA-N
    • ほほえんだ: O=CC1(C2C=CC(C)=C(C)C=2)CC1

計算された属性

  • せいみつぶんしりょう: 174.104465066g/mol
  • どういたいしつりょう: 174.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 17.1Ų

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837566-0.25g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
0.25g
$1170.0 2023-09-19
Enamine
EN300-1837566-5.0g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
5g
$3687.0 2023-05-26
Enamine
EN300-1837566-10.0g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
10g
$5467.0 2023-05-26
Enamine
EN300-1837566-1g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
1g
$1272.0 2023-09-19
Enamine
EN300-1837566-1.0g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
1g
$1272.0 2023-05-26
Enamine
EN300-1837566-0.05g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1837566-0.1g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1837566-0.5g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
0.5g
$1221.0 2023-09-19
Enamine
EN300-1837566-2.5g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1837566-10g
1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde
1503329-61-0
10g
$5467.0 2023-09-19

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde 関連文献

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehydeに関する追加情報

Introduction to 1-(3,4-Dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1503329-61-0)

1-(3,4-Dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1503329-61-0) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive cyclopropane ring and aromatic substituents, which confer it with a range of interesting chemical properties and reactivity profiles.

The molecular structure of 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde consists of a cyclopropane ring attached to a benzene ring with two methyl groups at the 3 and 4 positions. The presence of the aldehyde functional group at the 1-position of the cyclopropane ring further enhances its reactivity and versatility in synthetic chemistry. This combination of structural features makes it an attractive candidate for the development of novel compounds and materials.

In the realm of pharmaceutical research, 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde has shown promise as a starting material for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the synthesis of anti-inflammatory agents, antioxidants, and other therapeutic compounds. The cyclopropane ring and the aromatic substituents contribute to its ability to form stable complexes with metal ions, which can be exploited in the design of metal-based drugs.

The synthetic accessibility of 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde has been a subject of extensive research. Various synthetic routes have been developed to produce this compound efficiently and in high yields. One notable method involves the reaction of 3,4-dimethylbenzyl chloride with a suitable cyclopropane precursor, followed by oxidation to introduce the aldehyde functionality. These synthetic strategies not only enhance the availability of the compound but also provide insights into its reactivity and potential applications.

In addition to its pharmaceutical applications, 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde has found use in materials science. Its unique combination of structural features makes it suitable for the development of advanced materials with tailored properties. For instance, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, and chemical resistance. The cyclopropane ring can also serve as a reactive site for post-polymerization modifications, allowing for the creation of functionalized materials with diverse applications.

The environmental impact and safety profile of 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde are important considerations in its use and development. Studies have shown that it exhibits low toxicity and environmental persistence when handled properly. However, like any chemical compound, it should be used with appropriate safety measures to ensure the well-being of workers and the environment.

The future prospects for 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde are promising. Ongoing research continues to uncover new applications and optimize existing synthetic methods. As our understanding of this compound deepens, it is likely to play an increasingly important role in various scientific and industrial fields. Its unique structural features and versatile reactivity make it a valuable tool for chemists and materials scientists alike.

In conclusion, 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1503329-61-0) is a multifaceted compound with a wide range of potential applications. Its distinctive molecular structure endows it with valuable chemical properties that can be harnessed for the development of novel pharmaceuticals, advanced materials, and other innovative products. As research in this area progresses, we can expect to see even more exciting developments in the near future.

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